molecular formula C11H12F3NO2S B2863440 4,4-Difluoro-1-(2-fluorobenzenesulfonyl)piperidine CAS No. 2324675-62-7

4,4-Difluoro-1-(2-fluorobenzenesulfonyl)piperidine

Cat. No.: B2863440
CAS No.: 2324675-62-7
M. Wt: 279.28
InChI Key: WPTTVRHFMOXWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-1-(2-fluorobenzenesulfonyl)piperidine is a fluorinated organic compound with the molecular formula C11H12F3NO2S. It is characterized by the presence of fluorine atoms and a sulfonyl group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(2-fluorobenzenesulfonyl)piperidine typically involves the reaction of 2-fluorophenylsulfonyl chloride with piperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(2-fluorobenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-1-(2-fluorobenzenesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(2-fluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms and sulfonyl group play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenylsulfonyl)piperidine: Similar structure but lacks the additional fluorine atoms.

    4,4-Difluorobenzophenone: Contains a difluorobenzene ring but lacks the piperidine and sulfonyl groups.

Uniqueness

4,4-Difluoro-1-(2-fluorobenzenesulfonyl)piperidine is unique due to the combination of fluorine atoms and a sulfonyl group attached to a piperidine ring. This structural arrangement imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

4,4-difluoro-1-(2-fluorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2S/c12-9-3-1-2-4-10(9)18(16,17)15-7-5-11(13,14)6-8-15/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTTVRHFMOXWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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